1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate
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Overview
Description
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate is a chemical compound with the molecular formula C16H18BF4N. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure and properties, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of 1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate typically involves the reaction of 1-butyl-2-methylbenzo[cd]indole with tetrafluoroboric acid. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. As an indole derivative, it may interact with cellular receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate can be compared with other similar compounds such as:
1-Butyl-2-methylbenzo[cd]indol-1-ium iodide: This compound has a similar structure but with iodide as the counterion instead of tetrafluoroborate.
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide: This compound differs by having an ethyl group instead of a butyl group. The uniqueness of this compound lies in its specific counterion and alkyl group, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
1-butyl-2-methylbenzo[cd]indol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.BF4/c1-3-4-11-17-12(2)14-9-5-7-13-8-6-10-15(17)16(13)14;2-1(3,4)5/h5-10H,3-4,11H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTLFLCPBZJLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145193-96-0 |
Source
|
Record name | 1-butyl-2-methyl-Benz[cd]indol-1-ium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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